molecular formula C18H15N B11556981 4-methyl-N-[(E)-naphthalen-2-ylmethylidene]aniline

4-methyl-N-[(E)-naphthalen-2-ylmethylidene]aniline

Cat. No.: B11556981
M. Wt: 245.3 g/mol
InChI Key: NCZKESZIDOLIRS-UHFFFAOYSA-N
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Description

(E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a naphthalene ring and a 4-methylphenyl group, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction can be carried out under acidic or basic conditions, often using a dehydrating agent to drive the reaction to completion. For example, the reaction between 4-methylbenzaldehyde and 2-naphthylamine in the presence of an acid catalyst like hydrochloric acid can yield the desired imine.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE can undergo various types of chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological studies, this compound might be investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological effects and potential therapeutic applications.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of dyes, pigments, or other organic materials.

Mechanism of Action

The mechanism of action of (E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE would depend on its specific application. For example, as a ligand, it can coordinate with metal ions, affecting the electronic properties of the metal center. In biological systems, it might interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-METHYLPHENYL)-1-(PHENYL)METHANIMINE
  • (E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-1-YL)METHANIMINE
  • (E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)ETHANIMINE

Uniqueness

(E)-N-(4-METHYLPHENYL)-1-(NAPHTHALEN-2-YL)METHANIMINE is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group, which can impart distinct electronic and steric properties compared to other similar compounds.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

N-(4-methylphenyl)-1-naphthalen-2-ylmethanimine

InChI

InChI=1S/C18H15N/c1-14-6-10-18(11-7-14)19-13-15-8-9-16-4-2-3-5-17(16)12-15/h2-13H,1H3

InChI Key

NCZKESZIDOLIRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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